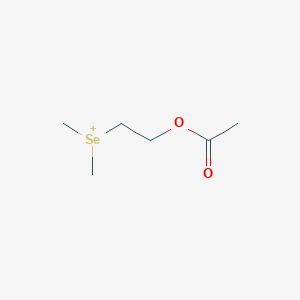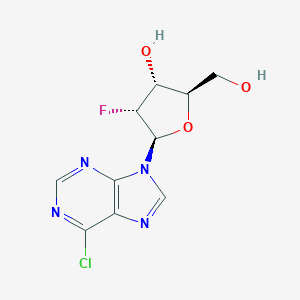![molecular formula C21H17ClN4O2S B234581 N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide, also known as CBS-116, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide involves the inhibition of various enzymes and signaling pathways. N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide can alter the expression of various genes involved in cancer cell growth, neuroinflammation, and immune function. N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide are varied, depending on the specific research application. In cancer research, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth. In neurology, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to reduce neuroinflammation, oxidative stress, and neuronal damage. In immunology, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and enhance the activity of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide for lab experiments is its broad applicability across various scientific research fields. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide. Another area of research is the identification of specific cellular targets and pathways affected by N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide, which can lead to the development of more targeted therapies. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide in various research applications.
Conclusion:
In conclusion, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its broad applicability across various research fields, relatively low toxicity, and ability to inhibit enzymes and signaling pathways make it a promising candidate for further study. Further research is needed to fully understand the mechanisms of action and potential applications of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide.
Méthodes De Synthèse
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the synthesis of 2-(phenylsulfanyl)acetic acid, which is then coupled with 2-amino-5-chlorobenzotriazole to form N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide.
Applications De Recherche Scientifique
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In neurology, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied for its potential neuroprotective effects, as it has been shown to reduce neuroinflammation and oxidative stress. In immunology, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied for its potential anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide |
|---|---|
Formule moléculaire |
C21H17ClN4O2S |
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-20-10-8-15(12-17(20)22)26-24-18-9-7-14(11-19(18)25-26)23-21(27)13-29-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,23,27) |
Clé InChI |
XJEPMOPKZGKJNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CSC4=CC=CC=C4)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CSC4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)
![N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)



![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)



![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)
